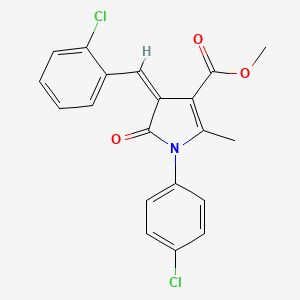![molecular formula C17H23Cl2NO5 B4927956 1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4927956.png)
1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate, also known as DSP-4, is a selective neurotoxin that is widely used in scientific research to investigate the noradrenergic system. DSP-4 is a potent and selective neurotoxin that targets noradrenergic neurons in the central nervous system, making it a valuable tool for studying the role of noradrenaline in various physiological and pathological processes.
作用機序
1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate selectively targets and destroys noradrenergic neurons in the central nervous system by binding to the norepinephrine transporter and causing the release of toxic levels of norepinephrine. This leads to the degeneration of noradrenergic neurons, resulting in a selective depletion of noradrenaline in the central nervous system.
Biochemical and Physiological Effects:
The depletion of noradrenaline in the central nervous system has been shown to have a wide range of effects on behavior, physiology, and pathology. Studies have shown that this compound-induced noradrenaline depletion can lead to changes in locomotor activity, anxiety-like behavior, aggression, learning and memory, and cardiovascular function.
実験室実験の利点と制限
The advantages of using 1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate in scientific research include its selectivity for noradrenergic neurons, its ability to induce a long-lasting depletion of noradrenaline, and its well-established use in a wide range of experimental paradigms. However, the use of this compound also has some limitations, including the potential for off-target effects, the need for careful dosing and administration, and the potential for non-specific effects on other neurotransmitter systems.
将来の方向性
Future research using 1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate could focus on investigating the role of noradrenaline in various physiological and pathological processes, including stress, anxiety, depression, addiction, and neurodegenerative diseases. New experimental paradigms could be developed to investigate the effects of noradrenaline depletion on other neurotransmitter systems and to explore potential therapeutic interventions for conditions involving noradrenergic dysfunction. Further studies could also investigate the potential for using this compound in combination with other neurotoxins or pharmacological agents to selectively target multiple neurotransmitter systems.
合成法
1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate can be synthesized by reacting 3-(2,6-dichloro-4-methylphenoxy)propylamine with oxalic acid. The resulting this compound oxalate salt is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate is widely used in scientific research to investigate the role of noradrenaline in various physiological and pathological processes. This compound is used to selectively deplete noradrenergic neurons in the central nervous system, allowing researchers to study the effects of noradrenaline depletion on behavior, physiology, and pathology.
特性
IUPAC Name |
1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-10-13(16)15(14(17)11-12)19-9-5-8-18-6-3-2-4-7-18;3-1(4)2(5)6/h10-11H,2-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNQTDVQNYXQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCN2CCCCC2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4927881.png)
![N-(tert-butyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4927886.png)
![N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4927892.png)
![4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4927897.png)
![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)

![methyl 4-(3,4-diethoxy-5-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927914.png)

![N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927933.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4927975.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4927995.png)